molecular formula C15H14O2 B130620 3-(1-Hydroxyethyl)benzophenone CAS No. 67173-18-6

3-(1-Hydroxyethyl)benzophenone

Cat. No.: B130620
CAS No.: 67173-18-6
M. Wt: 226.27 g/mol
InChI Key: VIGLCJZNAGRKFZ-UHFFFAOYSA-N
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Description

Contextualization within Benzophenone (B1666685) Chemistry

3-(1-Hydroxyethyl)benzophenone belongs to the benzophenone family of chemical compounds. Benzophenones are diaryl ketones, characterized by a central carbonyl group bonded to two phenyl rings. wikipedia.org The parent compound, benzophenone ((C₆H₅)₂CO), is a white solid used as a building block in organic synthesis, a photoinitiator in polymer chemistry, and a UV-blocking agent in various products. wikipedia.orgontosight.ai

The chemical versatility of benzophenones stems from the reactivity of the carbonyl group and the ability to introduce various substituents onto the phenyl rings. This allows for the synthesis of a wide array of derivatives with tailored properties. ontosight.aiontosight.ai These derivatives are integral to pharmaceuticals, fragrances, and industrial chemical processes. ontosight.aichemicalsafetyfacts.org The photochemistry of benzophenones is particularly noteworthy; upon absorption of UV radiation, they can become excited to a triplet state, enabling them to initiate photochemical reactions such as hydrogen atom abstraction. union.eduacs.org This photoreactive nature is fundamental to their application as photosensitizers and also explains their involvement in photodegradation processes. union.edubiosynth.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 67173-18-6
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol lgcstandards.com
IUPAC Name [3-(1-hydroxyethyl)phenyl]-phenylmethanone lgcstandards.com
SMILES CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)O biosynth.com
Density 1.139 g/cm³ biosynth.com

Significance as a Key Intermediate and Research Subject

This compound holds a specific and important position within the broader field of benzophenone chemistry. Its significance is primarily linked to its roles in both the creation and the breakdown of other valuable compounds.

This compound is a crucial intermediate in the synthesis of Ketoprofen (B1673614), a widely used non-steroidal anti-inflammatory drug (NSAID). google.comsimsonpharma.com Several synthetic pathways to Ketoprofen converge on the formation of this alcohol.

One established method involves the following steps:

Friedel-Crafts reaction: Benzene reacts with a suitable acylating agent to form 3-ethylbenzophenone (B196072). google.com

Bromination: 3-Ethylbenzophenone is then brominated, typically using N-bromosuccinimide, to yield 3-(1-bromoethyl)benzophenone. google.com

Hydrolysis: The bromo-derivative is subsequently hydrolyzed to produce this compound. google.comprepchem.com This step is often carried out by heating the compound in an aqueous solution with a base like calcium carbonate. google.comprepchem.comprepchem.com

From this key intermediate, this compound, further chemical modifications, such as carbonylation, are performed to introduce the carboxylic acid group, ultimately yielding Ketoprofen. google.com

Table 2: Example Synthesis of this compound via Hydrolysis

Reactants Reagents & Conditions Product Reference
3-(1-bromoethyl)benzophenone (10 g) Water (100 ml), Calcium carbonate (3.3 g) This compound google.comprepchem.comprepchem.com
Heated at 120°C for 6 hours in an autoclave.
Extraction with benzene, drying with anhydrous sodium sulfate.

In addition to its role in synthesis, this compound is also known as a photodegradation product of Ketoprofen. cymitquimica.comchemicalbook.com The benzophenone chromophore within the Ketoprofen molecule makes it susceptible to degradation upon exposure to UV light. researchgate.netnih.gov

When aqueous solutions of Ketoprofen are irradiated with UV light, the molecule undergoes a series of photochemical reactions. nih.gov A primary degradation pathway involves the decarboxylation of the propionic acid side chain. researchgate.net This process leads to the formation of several photoproducts, with this compound being one of the identified minor compounds. nih.govnih.gov The formation of this and other related compounds, such as 3-acetylbenzophenone (B1664593) and 3-ethylbenzophenone, has been confirmed through detailed analysis using techniques like high-pressure liquid chromatography (HPLC) coupled with mass spectrometry (MS). nih.gov The study of these photodegradation pathways is essential for understanding the environmental fate and stability of pharmaceuticals like Ketoprofen.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(1-hydroxyethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGLCJZNAGRKFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40518230
Record name [3-(1-Hydroxyethyl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40518230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67173-18-6
Record name [3-(1-Hydroxyethyl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40518230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 1 Hydroxyethyl Benzophenone

Regioselective Synthesis Strategies

Regioselective synthesis involves controlling the specific position of bond formation. In the context of 3-(1-Hydroxyethyl)benzophenone, this means ensuring the hydroxyethyl (B10761427) group is introduced at the third position of the benzophenone (B1666685) structure and that chemical transformations are specific to the intended functional group.

Hydrolytic Routes

Hydrolysis offers a direct pathway to convert halogenated precursors into the desired alcohol.

A direct and effective method for synthesizing this compound is through the hydrolysis of a halogenated precursor, such as 3-(1-Bromoethyl)benzophenone. This reaction is a nucleophilic substitution where a hydroxide (B78521) ion replaces the bromide ion.

A documented procedure involves heating 3-(1-bromoethyl)benzophenone with calcium carbonate in water within an autoclave. prepchem.com The reaction proceeds for several hours at an elevated temperature to facilitate the displacement of the bromine atom. prepchem.com Calcium carbonate acts as a mild base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. Following the reaction, the product is extracted using an organic solvent like benzene, dried, and purified by removing the solvent. prepchem.com Spectral data from this process confirm the successful formation of this compound. prepchem.com

Table 1: Reaction Parameters for Alkaline Hydrolysis
ParameterDescriptionSource
Starting Material3-(1-Bromoethyl)benzophenone prepchem.com
ReagentsWater, Calcium Carbonate prepchem.com
ConditionsHeated to 120°C in an autoclave for 6 hours prepchem.com
WorkupExtraction with benzene, drying with anhydrous sodium sulfate, and solvent distillation prepchem.com
ProductThis compound prepchem.com

Catalytic Alkylation Approaches to the Hydroxyethyl Moiety

Alkylation methods provide an alternative route, building the desired hydroxyethyl group onto a precursor molecule.

A plausible, though more complex, regioselective strategy involves the chemoselective alkylation of a dicarbonyl precursor, such as a hypothetical 3-benzoylbenzaldehyde. The principle of chemoselectivity dictates that one functional group in a molecule reacts selectively in the presence of others. Aldehydes are generally more electrophilic and less sterically hindered than ketones, making them more reactive towards nucleophiles like Grignard reagents. libretexts.org

In this approach, a Grignard reagent, specifically methylmagnesium bromide (CH₃MgBr), would be added to 3-benzoylbenzaldehyde. libretexts.orgchemguide.co.ukmasterorganicchemistry.com The nucleophilic methyl group of the Grignard reagent would preferentially attack the aldehyde's carbonyl carbon. libretexts.org Subsequent acidic workup would protonate the resulting alkoxide to yield the secondary alcohol, this compound, leaving the less reactive ketone group intact. chemguide.co.uk Performing the reaction at low temperatures would further enhance the selectivity for the more reactive aldehyde group. researchgate.net

Table 2: Hypothetical Chemoselective Alkylation Parameters
ParameterDescriptionSource
Starting Material3-Benzoylbenzaldehyde (Hypothetical) libretexts.org
ReagentMethylmagnesium bromide (CH₃MgBr) chemguide.co.ukmasterorganicchemistry.com
Reaction TypeChemoselective 1,2-addition to aldehyde researchgate.net
WorkupAqueous acid (e.g., dilute HCl or NH₄Cl) chemguide.co.uk
Expected ProductThis compound

Stereoselective Synthesis of this compound Enantiomers

The chiral center at the carbon bearing the hydroxyl group means that this compound exists as a pair of enantiomers. Stereoselective synthesis aims to produce a single enantiomer preferentially.

Diastereoselective and Enantioselective Methodologies

The most common approach to synthesizing chiral alcohols is the asymmetric reduction of a prochiral ketone precursor. In this case, 3-acetylbenzophenone (B1664593) serves as the ideal starting material. chemicalbook.comscbt.com Advanced catalytic systems can deliver a hydride (H⁻) to one face of the ketone, leading to a high excess of one enantiomer.

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst, often derived from the amino acid proline, in combination with a borane (B79455) source like borane-tetrahydrofuran (B86392) (BH₃·THF). organic-chemistry.orgnih.govyoutube.comalfa-chemistry.comwikipedia.org The catalyst coordinates to both the ketone and the borane, creating a structured transition state that directs the hydride transfer to a specific face of the carbonyl, resulting in high enantioselectivity. alfa-chemistry.com

Noyori Asymmetric Hydrogenation: This technique utilizes ruthenium catalysts complexed with chiral diphosphine ligands (like BINAP) and diamine ligands. chem-station.comjst.go.jpwikipedia.org These catalysts are highly effective for the hydrogenation of aromatic ketones. chem-station.comrsc.org The reaction is performed under hydrogen gas pressure, and the specific chirality of the ligands dictates the stereochemical outcome of the resulting alcohol. jst.go.jpwikipedia.org This method is known for its high efficiency and excellent enantiomeric excesses (ee). chem-station.com

Table 3: Enantioselective Reduction Methodologies for 3-Acetylbenzophenone
MethodologyPrecursorCatalyst SystemKey FeaturesSource
CBS Reduction3-AcetylbenzophenoneChiral Oxazaborolidine + Borane (BH₃)Forms a rigid transition state to direct hydride attack; high enantioselectivity. organic-chemistry.orgalfa-chemistry.comwikipedia.org
Noyori Asymmetric Hydrogenation3-AcetylbenzophenoneRu(II)-diphosphine-diamine complexes (e.g., Ru-BINAP/diamine) + H₂Highly chemoselective and efficient for aromatic ketones; yields products with high ee. chem-station.comjst.go.jpwikipedia.org

Application of Chiral Catalysts and Reagents

The enantioselective synthesis of this compound, which involves the asymmetric reduction of 3-acetylbenzophenone, is a key area of research. This process aims to produce a specific stereoisomer of the molecule, which can be crucial for its intended application. The primary approach to achieving this is through the use of chiral catalysts and reagents that can control the stereochemical outcome of the reaction.

One of the most effective methods for the asymmetric reduction of prochiral ketones, such as 3-acetylbenzophenone, is the use of chiral oxazaborolidine catalysts, often in conjunction with a borane source like borane-dimethyl sulfide (B99878) (BMS). These catalysts create a chiral environment around the ketone's carbonyl group, directing the hydride attack to one face of the molecule, thus leading to the formation of one enantiomer in excess. The enantiomeric excess (e.e.), a measure of the purity of the desired enantiomer, can often exceed 90% with these systems.

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), presents another powerful strategy for the enantioselective synthesis of this compound. These enzymes, often derived from microorganisms, can exhibit exquisite stereoselectivity, yielding products with very high enantiomeric excess, frequently greater than 99%. The reactions are typically performed in aqueous media under mild conditions, which adds to their appeal from a green chemistry perspective. The choice of enzyme and reaction conditions, including pH and temperature, is critical to achieving high conversion and enantioselectivity.

Below is a representative table illustrating the potential outcomes of using different chiral catalysts for the asymmetric reduction of 3-acetylbenzophenone.

Table 1: Comparison of Chiral Catalysts in the Asymmetric Reduction of 3-Acetylbenzophenone

Catalyst/Reagent Reducing Agent Typical Yield (%) Enantiomeric Excess (e.e.) (%)
(R)-CBS Oxazaborolidine Borane-dimethyl sulfide 85-95 90-98
Ketoreductase (KRED) Isopropanol (B130326) (cosubstrate) 90-99 >99
Chiral Ruthenium Complex Isopropanol 80-97 92-99

Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of this compound to minimize the environmental footprint of the manufacturing process.

Green Solvents and Optimized Reaction Conditions

The selection of solvents plays a crucial role in the sustainability of a chemical process. Traditional syntheses often employ volatile and hazardous organic solvents. In the context of producing this compound, research is moving towards the use of greener alternatives. Water is a highly desirable solvent for biocatalytic reductions using ketoreductases. Other green solvents that could be considered for different synthetic routes include ionic liquids and supercritical fluids, which can offer advantages in terms of recyclability and reduced toxicity.

Optimizing reaction conditions is another key aspect of sustainable synthesis. This includes operating at lower temperatures and pressures, which reduces energy consumption. For instance, enzymatic reactions often proceed at or near ambient temperature, in contrast to many traditional chemical reductions that may require elevated temperatures.

Atom-Economy and Process Intensification Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. For the synthesis of this compound via the reduction of 3-acetylbenzophenone, catalytic hydrogenation or transfer hydrogenation methods exhibit excellent atom economy. In these processes, the only other reactant is a simple hydride source (like hydrogen gas or isopropanol), and the byproducts are minimal and benign (e.g., acetone (B3395972) in the case of isopropanol).

Table 2: Atom Economy of Different Reduction Methods for 3-Acetylbenzophenone

Reduction Method Reactants Desired Product Byproducts Atom Economy (%)
Catalytic Hydrogenation 3-Acetylbenzophenone, H₂ This compound None 100
Transfer Hydrogenation 3-Acetylbenzophenone, Isopropanol This compound Acetone 79.5

Photochemistry and Photophysical Processes of 3 1 Hydroxyethyl Benzophenone and Its Analogues

Electronic Excited States and Intersystem Crossing Pathways

The initial absorption of UV radiation promotes the benzophenone (B1666685) chromophore from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). For benzophenone, the photochemistry is dominated by the subsequent evolution of these excited states.

Triplet State Formation and Characterization

Upon photoexcitation, benzophenone derivatives populate the first excited singlet state, S₁(n,π*). However, this state is extremely short-lived due to a highly efficient process known as intersystem crossing (ISC), which leads to the formation of the triplet state (T₁). The quantum yield for triplet state formation in the parent benzophenone is nearly unity, meaning almost every absorbed photon results in a triplet state molecule. acs.org This efficiency makes the triplet state responsible for the vast majority of benzophenone's photochemical reactivity. acs.orgedinst.com

The mechanism of triplet formation has been a subject of detailed study. Two primary pathways have been proposed for the population of the lowest-lying triplet state, T₁(n,π), from the S₁(n,π) state: nih.gov

Direct Pathway: A direct intersystem crossing from S₁ to T₁ (S₁ → T₁).

Indirect Pathway: An intersystem crossing from S₁ to a higher-energy triplet state, T₂(π,π*), followed by rapid internal conversion to T₁ (S₁ → T₂ → T₁). nih.gov

According to El-Sayed's rules, the indirect pathway is favored because the ISC process involves a change in the molecular orbital type (n,π* → π,π*), which enhances the rate of this spin-forbidden transition. nih.gov Computational studies using surface-hopping dynamics suggest that while both pathways are possible, the indirect mechanism is prevalent. nih.gov Furthermore, these studies indicate the existence of a kinetic equilibrium between the T₁ and T₂ states. nih.gov The timescale for triplet formation is exceptionally fast, occurring on the picosecond timescale in solution and even faster in the gas phase. nih.govrsc.org

The characterization of the benzophenone triplet state is well-established through techniques like transient absorption spectroscopy, which shows a characteristic absorption maximum around 530 nm. edinst.com

Photophysical Properties of Benzophenone Excited States
PropertyValue/DescriptionSolvent/ConditionsReference
S₁ State Charactern,πNonpolar Solvents edinst.com
T₁ State Charactern,πNonpolar Solvents nih.gov
T₂ State Characterπ,π*General nih.gov
Triplet Quantum Yield (ΦT)~1.0Solution acs.org
Intersystem Crossing (ISC) Time6.5–16 psLiquid Phase nih.gov
Triplet Absorption (T₁→Tn) λmax~530 nmPMMA Film edinst.com
T₁ Energy68.5 kcal mol-1General acs.org

Mechanistic Insights into Spin-Orbit Coupling

Intersystem crossing is formally a spin-forbidden process, as it involves a change in the spin multiplicity of the molecule. The mechanism that allows this transition to occur with such high efficiency in benzophenone is spin-orbit coupling (SOC). nih.govresearchgate.net SOC is a relativistic effect that arises from the interaction between the electron's orbital angular momentum and its intrinsic spin angular momentum. This coupling mixes the singlet and triplet electronic states, partially relaxing the selection rules and permitting the S₁ → Tn transition. researchgate.net

The rate of intersystem crossing (kISC) is governed by several factors:

Magnitude of Spin-Orbit Coupling: The strength of the SOC matrix element between the coupled singlet and triplet states is paramount. As dictated by El-Sayed's rule, the SOC between states of different orbital character, such as ¹(n,π) and ³(π,π), is significantly larger than between states of the same character, which explains the prevalence of the indirect S₁ → T₂ → T₁ pathway. nih.gov

Energy Gap: The rate is inversely related to the energy difference between the coupled states. The near-isoenergetic nature of the S₁(n,π) and T₂(π,π) states in benzophenone contributes to the ultrafast ISC. scispace.com

Computational studies have shown that a complex interplay between strong spin-orbit coupling, a small energy gap, and favorable vibrational factors is responsible for the exceptionally efficient and rapid population of the triplet manifold in the benzophenone chromophore. researchgate.net

Photoreaction Mechanisms

The highly reactive triplet state of the benzophenone chromophore in 3-(1-Hydroxyethyl)benzophenone can initiate a variety of photochemical reactions. The specific pathway taken often depends on the molecular structure and the reaction environment, particularly the solvent.

Hydrogen Atom Abstraction by the Benzophenone Chromophore

The most characteristic photoreaction of the benzophenone T₁(n,π) state is intermolecular hydrogen atom abstraction. In this state, the promotion of a non-bonding electron from the carbonyl oxygen to a π orbital leaves the oxygen atom electron-deficient and electrophilic, making it highly reactive toward weak C-H bonds. rsc.org This process results in the formation of a benzophenone ketyl radical and a substrate-derived radical.

The general mechanism is as follows: BP + hν → ¹BP → ³BP** ³BP + R-H → BP•-OH + R•*

A wide range of substrates can act as hydrogen donors.

Alcohols: Isopropyl alcohol is a classic hydrogen donor, being oxidized to acetone (B3395972) while reducing benzophenone to benzpinacol upon dimerization of the ketyl radicals.

Ethers: Solvents like dioxane can serve as hydrogen donors. In the presence of a trapping agent like Cr(II), the resulting dioxanyl radical can be intercepted. rsc.org

Ionic Liquids: Hydrogen abstraction can also occur from imidazolium-based ionic liquids, although the activation energy for this process is significantly higher than in conventional solvents. researchgate.net

The efficiency of hydrogen abstraction can be influenced by the solvent. For instance, studies on lactams have shown different rate constants for hydrogen abstraction in water versus acetonitrile. rsc.org

Examples of Hydrogen Atom Abstraction by Triplet Benzophenone
Hydrogen Donor (R-H)Primary Product(s)Key ObservationReference
Isopropyl AlcoholBenzpinacol, AcetoneClassic photoreduction reaction.
DioxaneDioxanyl radicalRadical can be trapped by Cr(II). rsc.org
LactamsKetyl radical, Lactam-derived radicalRate constants depend on solvent and lactam ionization potential. rsc.org
Imidazolium Ionic LiquidsKetyl radicalHigher activation energy compared to conventional solvents. researchgate.net

Intramolecular Photoredox Reactions (e.g., "Meta-Effect" in Hydroxymethyl Analogues)

While intermolecular reactions are common, certain structural motifs allow for unique intramolecular photoreactions. A prominent example is found in the photolysis of 3-(hydroxymethyl)benzophenone, a close analogue of this compound. In acidic aqueous solutions, this compound undergoes a highly efficient intramolecular photoredox reaction. acs.org This reaction is a key example of the "photochemical meta effect," where a substituent at the meta position enables a reaction pathway not observed for ortho or para isomers. acs.org

Computational studies have elucidated a detailed, water-assisted mechanism for this transformation: acs.org

Excited-State Intermolecular Proton Transfer (ESIPT): Upon photoexcitation, an ultrafast proton transfer occurs from a nearby water molecule to the excited carbonyl oxygen.

Deprotonation: This is followed by deprotonation of the benzylic alcohol by the newly formed hydronium ion, proceeding through the triplet state. This step generates a triplet biradical intermediate.

Self-Redox: The molecule decays to the ground state, where subsequent water-assisted proton transfers lead to the final 3-formylbenzhydrol product. acs.org

The introduction of other substituents can influence this meta-effect chemistry. For example, in 3-hydroxymethyl-3'-fluorobenzophenone, the photoredox reaction still occurs, with studies suggesting that electron-donating groups can facilitate the reaction by stabilizing the critical biradical intermediate. nih.gov

Intramolecular Photoredox Reaction of 3-(Hydroxymethyl)benzophenone
ReactantProductConditionsQuantum Yield (Φ)Reference
3-(Hydroxymethyl)benzophenone3-FormylbenzhydrolAqueous solution (pH < 3)~0.6

Photoinduced Proton and Electron Transfer Processes

Beyond direct hydrogen atom abstraction, the excited benzophenone chromophore can engage in more complex proton-coupled electron transfer (PCET) and energy transfer processes. The specific pathway is highly dependent on the structure of the benzophenone analogue and the nature of the interacting molecules. rsc.org

In some specifically designed analogues, the benzophenone moiety can act as a photo-antenna rather than a direct reactant. In a novel isoindoline (B1297411) nitroxide derivative, the benzophenone chromophore absorbs UV light and efficiently transfers the energy to the nitroxide group. rsc.org This creates an excited-state nitroxide that is then capable of performing hydrogen atom abstraction, a reaction not typical for the ground-state nitroxide. This demonstrates a photo-induced energy transfer process that enables a subsequent PCET reaction. rsc.orgrsc.org These varied mechanisms highlight the versatility of the benzophenone chromophore in mediating light-induced reactions involving the transfer of both protons and electrons.

Photodegradation Pathways and Product Identification

The study of the photodegradation of ketoprofen (B1673614), a widely used non-steroidal anti-inflammatory drug, is crucial for understanding its environmental fate and the biological activity of its photoproducts. The benzophenone moiety within the ketoprofen structure is the primary chromophore responsible for its photochemical reactivity upon exposure to UV radiation. This reactivity leads to a cascade of chemical transformations, resulting in a variety of degradation products, including this compound.

The irradiation of ketoprofen in aqueous solutions initiates a series of photochemical reactions, with photodecarboxylation being a primary pathway. This process leads to the formation of a benzylic radical. Subsequent reactions of this radical intermediate result in the generation of several photoproducts. uni.lu Among these, this compound has been identified as a minor photoproduct. uni.lu

The formation mechanism involves the excited triplet state of ketoprofen, which, after decarboxylation, produces a benzylic radical. This radical can then undergo oxidation to form this compound. uni.lu The identification of this compound has been confirmed using techniques such as ion-pair liquid-liquid extraction combined with gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-quadrupole-time of flight mass spectrometry (HPLC-Q-TOF-MS). researchgate.net In mass spectrometry analysis, the product corresponding to this compound is identified by its mass-to-charge ratio (m/z) of 226. researchgate.net

The irradiation of ketoprofen yields a complex mixture of photoproducts. While 3-ethylbenzophenone (B196072) is typically the major product, several other compounds derived from the initial benzylic radical have been isolated and identified. uni.lu

Table 1: Key Photodegradation Products of Ketoprofen Identified in Research Studies.
Photoproduct NameMass-to-Charge Ratio (m/z)Formation Pathway NoteReference
3-Ethylbenzophenone210Major product from decarboxylation uni.luresearchgate.net
This compound 226Minor product from benzylic radical uni.luresearchgate.net
3-(1-Hydroperoxyethyl)benzophenone242Product from benzylic radical uni.luresearchgate.net
3-Acetylbenzophenone (B1664593)226Product from benzylic radical uni.lu
2,3-bis-(3-benzoylphenyl)butane-Product from benzylic radical uni.lu

The photochemical transformation of ketoprofen products does not cease with their initial formation. These primary photoproducts can themselves absorb UV radiation and undergo further secondary photoreactions, leading to a more complex array of chemical species in the irradiated solution.

A significant transformation pathway involves the major photoproduct of ketoprofen, 3-ethylbenzophenone. Research has shown that 3-ethylbenzophenone is not photostable and undergoes further photodegradation upon UV irradiation. researchgate.net One of the key secondary products formed from the irradiation of 3-ethylbenzophenone is this compound. researchgate.net This indicates a secondary formation pathway for this compound, where it is not only a primary photoproduct of ketoprofen but also a secondary product from the transformation of another photoproduct. researchgate.net

The proposed mechanism for this transformation suggests that the reaction proceeds through an excimer precursor of 3-ethylbenzophenone, denoted as 3[EtBP···EtBP]*, which is followed by an intramolecular hydrogen abstraction. researchgate.net This pathway highlights the complex and interconnected nature of the photodegradation process, where the initial products can serve as precursors for other compounds.

Table 2: Secondary Transformation Pathway Involving a Ketoprofen Analogue.
Precursor CompoundTransformation ProductProposed MechanismReference
3-EthylbenzophenoneThis compound Formation of an excimer precursor followed by intramolecular H-abstraction researchgate.net
3-Ethylbenzophenone3-(1-Hydroperoxyethyl)benzophenoneFurther photodegradation researchgate.net
3-Ethylbenzophenone3-AcetylbenzophenoneFurther photodegradation researchgate.net

Compound Index

Compound Name
This compound
Ketoprofen
3-Ethylbenzophenone
3-(1-Hydroperoxyethyl)benzophenone
3-Acetylbenzophenone
2,3-bis-(3-benzoylphenyl)butane

Theoretical and Computational Investigations of 3 1 Hydroxyethyl Benzophenone Reactivity and Photochemistry

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in modeling the electronic structure and predicting the reactivity of 3-(1-Hydroxyethyl)benzophenone in both its ground and excited states.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to investigate the properties of benzophenone (B1666685) and its derivatives. scialert.netresearchgate.netnih.gov These methods offer a balance between computational cost and accuracy for studying molecular structures, energies, and spectroscopic properties. researchgate.net For the ground state of benzophenone derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d), are employed to optimize molecular geometries and determine electronic properties like dipole moments and frontier molecular orbital energies (HOMO and LUMO). scialert.netscispace.com

Upon photoexcitation, the molecule transitions to an excited state. TD-DFT is a primary tool for calculating the properties of these excited states. researchgate.net Studies on benzophenone, a parent compound, show that after excitation to the S1 (n,π) state, it undergoes a very rapid intersystem crossing (ISC) to the triplet manifold, primarily the T1 (n,π) state. researchgate.net This process is crucial as the triplet state is often the key precursor in subsequent photochemical reactions. researchgate.net The efficiency and mechanism of this S1 → T1 transition, which can be influenced by the presence of other nearby triplet states like the T2 (π,π*) state, are active areas of computational investigation. researchgate.netuah.es The substitution pattern on the benzophenone core, such as the 3-(1-hydroxyethyl) group, can influence the energies and properties of these excited states and thus modulate the photochemical reactivity.

Table 1: Representative DFT Functionals and Basis Sets Used in Benzophenone Studies

FunctionalBasis SetApplication
B3LYP6-31+G(d)Ground state geometry and electronics
B3LYP6-311G*Excited state properties (TD-DFT)
ωB97XTriple-ζ qualityElectronic excitation energies
CAM-B3LYPTriple-ζ qualityElectronic excitation energies

This table is illustrative of common methods used for benzophenone derivatives; specific studies on this compound may utilize variations of these.

For a more accurate description of complex photochemical events, especially those involving multiple electronic states and non-adiabatic transitions (transitions between different potential energy surfaces), more advanced methods are required. The complete active space self-consistent field (CASSCF) method, followed by second-order perturbation theory (CASPT2), provides a high-level theoretical framework for studying such processes. uah.esnih.gov

These methods have been applied to benzophenone to map out the potential energy surfaces of its excited states and identify key features like conical intersections, which are crucial for understanding ultrafast radiationless decay processes. uah.esnih.gov For instance, CASPT2//CASSCF calculations have been used to investigate the debated mechanisms of intersystem crossing in benzophenone, suggesting that an indirect pathway (S1 → T2 → T1) is prevalent. uah.esnih.gov Such calculations are essential for modeling the reaction dynamics from the initial photoexcitation through to the formation of intermediates and final products. nih.gov For this compound, these methods could elucidate the intricate details of intramolecular processes, such as hydrogen abstraction, by providing accurate energy barriers and reaction pathways.

Time-Resolved Spectroscopic Characterization of Intermediates

Time-resolved spectroscopy techniques are vital for experimentally observing the short-lived transient species that are formed during the photochemical reactions of this compound.

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states and reactive intermediates. dmphotonics.com In femtosecond TA, an ultrashort laser pulse excites the molecule, and a subsequent probe pulse monitors the changes in absorption at different time delays. dmphotonics.comresearchgate.net This technique has been used to study the initial photophysical processes in benzophenone, revealing the timescale of intersystem crossing from the initially populated singlet state to the triplet state to be on the picosecond scale. researchgate.net

Nanosecond transient absorption (ns-TA) is used to observe longer-lived species, such as the triplet state of benzophenone and any subsequent radicals formed. edinst.com The ns-TA spectrum of benzophenone's triplet state is well-characterized, and this technique allows for the measurement of its lifetime and reactivity with other molecules. edinst.com For this compound, ns-TA would be crucial for detecting the triplet state and the ketyl radical that would form following an intramolecular hydrogen abstraction reaction. The kinetics of the decay of these transient signals provide direct information about the rates of the photochemical processes.

Table 2: Typical Timescales of Photophysical Events in Benzophenone

ProcessTimescaleTechnique
Intersystem Crossing (S1 → T1)~6.5 - 10 psFemtosecond Transient Absorption
Triplet State DecayMicroseconds to MillisecondsNanosecond Transient Absorption
Radical Recombination~1170 ns (in 2-propanol)Nanosecond Time-Resolved Resonance Raman

Note: Timescales can be highly dependent on the solvent and molecular structure. researchgate.netpolyu.edu.hk

Time-resolved resonance Raman (TR3) spectroscopy provides structural information about transient intermediates. nih.govresearchgate.net By tuning the probe laser wavelength to match an electronic absorption band of a specific intermediate, the Raman scattering from that species is selectively enhanced, providing its vibrational "fingerprint". nih.gov This technique is highly complementary to transient absorption, which provides electronic spectra but limited structural detail. nih.gov

TR3 spectroscopy has been successfully applied to study the photoreactions of benzophenone, identifying the vibrational signatures of its triplet state and the diphenyl ketyl radical formed after hydrogen abstraction from a solvent like 2-propanol. nih.gov By comparing the experimentally observed vibrational frequencies with those calculated using DFT, a definitive assignment of the transient species' structure can be made. nih.gov For this compound, TR3 would be invaluable for confirming the structure of the biradical intermediate formed after intramolecular hydrogen abstraction, providing direct evidence for this key mechanistic step.

Elucidation of Structure-Reactivity Relationships

The position and nature of substituents on the benzophenone skeleton significantly influence its photochemical reactivity. The 3-(1-hydroxyethyl) group in the meta position is expected to engage in an intramolecular hydrogen abstraction reaction from the benzylic position of the ethyl group by the photoexcited carbonyl group.

This reaction is a classic example of a Norrish Type II process. Upon excitation to the triplet state, the carbonyl oxygen abstracts a hydrogen atom from the side chain, leading to the formation of a 1,4-biradical intermediate. The subsequent fate of this biradical determines the final products. The relationship between the molecular structure and the efficiency and pathway of this reaction is a key area of investigation. Factors such as the length and flexibility of the side chain, the electronic effects of substituents on the aromatic rings, and the solvent environment all play a role in the reactivity. Computational studies can help rationalize these relationships by calculating the stability of the triplet state and the energy barrier for the hydrogen abstraction step, while spectroscopic studies can measure the quantum yields and lifetimes of the intermediates, providing a comprehensive picture of the structure-reactivity landscape. dntb.gov.ua

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity and the outcomes of photochemical reactions. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. longdom.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability, reactivity, and optical properties. longdom.orgnih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. Conversely, a large HOMO-LUMO gap implies high stability and low reactivity. nih.gov

For benzophenone and its derivatives, the HOMO is typically associated with the π-electrons of the aromatic rings and the non-bonding electrons of the carbonyl oxygen, while the LUMO is often a π* anti-bonding orbital localized on the benzoyl moiety. scialert.netresearchgate.net The n→π* and π→π* electronic transitions, which are crucial to the photochemistry of benzophenones, are directly related to the promotion of an electron from these occupied orbitals to unoccupied ones. scialert.net

In a hypothetical computational study of this compound, a Density Functional Theory (DFT) calculation, for instance at the B3LYP/6-311++G(d,p) level, would yield the energies of these frontier orbitals. ijacskros.comuni.lu The resulting data would be presented in a table similar to the one below, allowing for the calculation of the energy gap and providing a basis for understanding the molecule's electronic transitions and reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative. Specific data for this compound is not available in the reviewed literature.

Parameter Energy (eV)
EHOMO Value
ELUMO Value
Energy Gap (ΔE) Value

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors indicating various potential values. Typically, red regions signify negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack, while blue regions represent positive potential, indicating electron-poor areas susceptible to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. nih.gov

For a molecule like this compound, an MEP analysis would likely show a region of high negative potential (red) around the carbonyl oxygen and the hydroxyl group's oxygen atom, identifying them as primary sites for interaction with electrophiles or for hydrogen bonding. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton. nih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, based on conceptual DFT, provide a framework for predicting molecular behavior. ijacskros.com

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

A high electronegativity value indicates a greater ability to attract electrons. nih.gov Chemical hardness (η) measures the resistance to a change in electron distribution; hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. ijacskros.com The electrophilicity index (ω) quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment. ijacskros.com A summary of these calculated parameters for this compound would be compiled in a data table.

Table 2: Hypothetical Global Reactivity Descriptors for this compound This table is illustrative. Specific data for this compound is not available in the reviewed literature.

Reactivity Descriptor Value (eV)
Ionization Potential (I) Value
Electron Affinity (A) Value
Electronegativity (χ) Value
Chemical Hardness (η) Value
Chemical Softness (S) Value
Electrophilicity Index (ω) Value

These theoretical investigations, when performed, would provide a comprehensive understanding of the electronic properties and photochemical reactivity of this compound, elucidating the mechanisms of its formation and subsequent reactions.

Applications in Organic Synthesis and Material Science

Precursor in Fine Chemical Synthesis

3-(1-Hydroxyethyl)benzophenone is a valuable precursor in the synthesis of fine chemicals, including active pharmaceutical ingredients and complex molecular scaffolds.

A significant application of this compound is in the pharmaceutical industry as a key intermediate in the synthesis of Ketoprofen (B1673614), a non-steroidal anti-inflammatory drug (NSAID). One synthetic route to Ketoprofen involves the carbonylation of this compound. This process typically involves the reaction of the alcohol with carbon monoxide in the presence of a suitable catalyst system, leading to the introduction of a carboxylic acid moiety and the formation of Ketoprofen. This pathway is of industrial importance, although various other methods for Ketoprofen synthesis also exist.

Precursor Reaction Product Significance
This compoundCarbonylationKetoprofenSynthesis of an Active Pharmaceutical Ingredient

Beyond its role in pharmaceutical synthesis, this compound serves as a foundational building block for more complex organic molecules. The presence of both a hydroxyl group and a ketone allows for selective reactions at either functional group. This dual reactivity enables its use in multi-step syntheses where sequential modifications are required to build intricate molecular architectures. For instance, the benzophenone (B1666685) moiety can be further functionalized, while the hydroxyethyl (B10761427) group can be used as a handle for chain extension or the introduction of other functional groups.

Chemical Modifications of the Hydroxyethyl Functionality

The hydroxyethyl group of this compound is amenable to a variety of chemical modifications, further expanding its synthetic utility.

The secondary alcohol of this compound can be readily oxidized to a ketone, yielding 3-Acetylbenzophenone (B1664593). This transformation can be achieved using a range of common oxidizing agents. Further oxidation under more vigorous conditions can lead to the formation of 3-Benzoylbenzoic acid, where the ethyl side chain is converted to a carboxylic acid. These oxidized derivatives are themselves useful intermediates in organic synthesis.

Starting Material Reaction Product
This compoundMild Oxidation3-Acetylbenzophenone
This compoundStrong Oxidation3-Benzoylbenzoic acid

The hydroxyl group of this compound can participate in various coupling reactions to create larger and more complex molecules. For example, it can undergo esterification or etherification reactions. Furthermore, the hydroxyl group can be converted into a better leaving group, such as a halide or a triflate, to facilitate participation in cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions. These powerful carbon-carbon bond-forming reactions allow for the connection of the 3-(1-hydroxyethyl)phenyl moiety to a wide array of other organic fragments, enabling the construction of extended molecular architectures with tailored properties.

Advanced Functional Material Applications of Benzophenone Derivatives (General Context)

The benzophenone core is a key structural motif in a variety of advanced functional materials. Benzophenone derivatives are widely recognized for their photochemical properties, which underpin their use in several technological applications.

One of the most prominent applications of benzophenone derivatives is as photoinitiators in photopolymerization processes. Upon absorption of UV light, the benzophenone moiety can abstract a hydrogen atom from a suitable donor, generating free radicals that initiate a polymerization chain reaction. This property is exploited in UV-curable coatings, inks, and adhesives, as well as in 3D printing technologies.

In the field of material science, benzophenone derivatives are also utilized for surface modification. The photoreactive nature of the benzophenone group allows for its use in photo-crosslinking, where polymer chains can be covalently linked to form a network, or for grafting polymers onto surfaces to alter their properties, such as wettability and biocompatibility.

Furthermore, the benzophenone scaffold is a common building block for organic electronic materials, particularly in the design of host and emitter materials for Organic Light-Emitting Diodes (OLEDs). The photophysical and electrochemical properties of benzophenone derivatives can be fine-tuned through chemical modification to achieve efficient light emission and charge transport in OLED devices.

Application Area Function of Benzophenone Moiety Examples of Use
PhotopolymerizationPhotoinitiatorUV-curable coatings, 3D printing
Surface ModificationPhoto-crosslinking, GraftingBiocompatible coatings, Adhesion promotion
Organic ElectronicsHost and Emitter MaterialsOrganic Light-Emitting Diodes (OLEDs)

Photoinitiator Systems in Polymer Chemistry

This compound functions as a Type II photoinitiator, a class of compounds that initiate polymerization reactions upon exposure to ultraviolet (UV) light through an intermolecular hydrogen abstraction mechanism. Unlike Type I photoinitiators that undergo direct photo-cleavage to form radicals, Type II initiators require the presence of a co-initiator or synergist, typically a tertiary amine, to generate the initiating radicals.

Upon absorption of UV radiation, the benzophenone moiety in this compound is excited from its ground state to a singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state. This excited triplet state is capable of abstracting a hydrogen atom from a suitable donor, such as a tertiary amine, generating a ketyl radical and an amine-derived radical. The latter is primarily responsible for initiating the free-radical polymerization of monomers, such as acrylates and methacrylates, which are commonly used in UV-curable coatings, inks, and adhesives.

Table 1: General Characteristics of Benzophenone-based Type II Photoinitiator Systems

Characteristic Description
Initiation Mechanism Intermolecular hydrogen abstraction from a co-initiator.
Requirement Presence of a hydrogen donor (e.g., tertiary amine).
Reactive Species Excited triplet state of the benzophenone moiety.
Initiating Radical Primarily the radical formed on the co-initiator.

| Common Monomers | Acrylates, Methacrylates, and other vinyl compounds. |

The presence of the hydroxyethyl group in this compound can potentially influence its reactivity and compatibility within different polymer formulations. This functional group may participate in subsequent reactions or affect the solubility and migration characteristics of the photoinitiator within the polymer matrix.

UV Protection and Stabilization in Materials

Benzophenone derivatives are widely employed as UV absorbers to protect polymeric materials from the degradative effects of ultraviolet radiation. The mechanism of UV absorption by benzophenones involves the absorption of UV photons, which excites the molecule to a higher energy state. This energy is then dissipated through non-radiative pathways, primarily as heat, thereby preventing the UV radiation from breaking the chemical bonds within the polymer structure. This process helps to mitigate issues such as discoloration, loss of gloss, and embrittlement of the material upon prolonged exposure to sunlight.

Benzophenones are effective in absorbing UV light across a broad range, typically between 290 and 400 nm, which covers both UVA and UVB regions of the electromagnetic spectrum. The specific absorption characteristics of this compound would be determined by its unique electronic structure, though detailed spectral data is not widely published.

The performance of benzophenone-based UV stabilizers can be influenced by their concentration, compatibility with the polymer matrix, and the presence of other additives. They are commonly incorporated into a variety of plastics, including polyolefins (polyethylene, polypropylene), polyvinyl chloride (PVC), and polystyrene, to enhance their outdoor weatherability and service life.

Table 2: Comparison of General UV Absorber Classes

UV Absorber Class Typical Absorption Range (nm) General Characteristics
Benzophenones 290 - 400 Good compatibility with various polymers, effective for both thick and thin sections.
Benzotriazoles 270 - 400 High and broad absorption, good for preventing color change and cracking.

| Hindered Amine Light Stabilizers (HALS) | (Acts as a radical scavenger, not a primary absorber) | Highly effective at low concentrations, particularly for long-term stability. Often used in synergy with UV absorbers. |

Future Research Directions

Development of Novel Stereoselective Synthetic Routes for Enhanced Enantiomeric Control

The presence of a stereocenter in the 1-hydroxyethyl group of 3-(1-Hydroxyethyl)benzophenone necessitates the development of synthetic methods that can control its absolute configuration. Future research should prioritize the creation of novel stereoselective routes to access the individual enantiomers, (R)- and (S)-3-(1-Hydroxyethyl)benzophenone, in high enantiomeric excess.

Key areas of investigation include:

Asymmetric Reduction: Developing highly selective chiral catalysts or reagents for the asymmetric reduction of the precursor ketone, 3-acetylbenzophenone (B1664593). This could involve exploring catalysts based on transition metals (like Ruthenium, Rhodium, Iridium) complexed with chiral ligands.

Chiral Pool Synthesis: Utilizing starting materials from the chiral pool that already contain the desired stereocenter.

Enzymatic Resolutions: Employing enzymes, such as lipases, that can selectively acylate or hydrolyze one enantiomer of a racemic mixture of this compound, allowing for the separation of the two enantiomers.

Asymmetric Transfer Hydrogenation: This method, using hydrogen donors like isopropanol (B130326) or formic acid in the presence of a chiral catalyst, offers a practical and efficient alternative to methods requiring high-pressure hydrogen gas. rsc.org

Achieving high enantiomeric control is crucial, as the biological activity and photochemical behavior of the individual enantiomers are likely to differ significantly. nih.gov

Synthetic Strategy Potential Catalyst/Reagent Primary Advantage
Asymmetric Reduction(S,S)-Whelk-O1 Chiral Stationary PhaseHigh enantioselectivity for aromatic ketones. nih.gov
Asymmetric HydrogenationChiral Ru- or Rh-based catalystsHigh turnover numbers and enantioselectivities.
Enzymatic ResolutionLipases (e.g., Candida antarctica Lipase B)High enantioselectivity under mild conditions.

Advanced Mechanistic Studies on Photoreactions in Complex Biological or Environmental Matrices

The benzophenone (B1666685) moiety is a well-known photosensitizer, capable of absorbing UV radiation and initiating photochemical reactions. biosynth.com Future research must delve into the intricate photoreaction mechanisms of this compound, particularly within complex and relevant settings like biological tissues or environmental systems.

Prospective studies should focus on:

Identifying Photodegradation Products: Characterizing the products formed when this compound is exposed to environmentally relevant light sources (e.g., simulated sunlight) in aqueous solutions. rsc.orgnih.gov This is important as it is a known photodegradation product of widely used drugs like Ketoprofen (B1673614). chemicalbook.com

Role of Reactive Oxygen Species (ROS): Investigating the generation of ROS, such as singlet oxygen and hydroxyl radicals, upon photoexcitation of the molecule and quantifying their impact on surrounding biomolecules (e.g., DNA, proteins, lipids). biosynth.com

Influence of the Hydroxyethyl (B10761427) Group: Determining how the 1-hydroxyethyl substituent, particularly its chirality, influences the excited-state properties (e.g., triplet state lifetime and reactivity) of the benzophenone core.

Matrix Effects: Understanding how environmental factors (pH, dissolved organic matter) and biological matrices (cellular components) alter the photochemical pathways and product distributions. rsc.org

Exploration of New Catalytic Transformations Involving the Hydroxyethyl and Benzophenone Moieties

The dual functionality of this compound presents opportunities for its use in novel catalytic systems. The benzophenone unit can act as a photocatalyst for hydrogen atom transfer (HAT) reactions, while the hydroxyl group can participate in or direct other catalytic transformations. acs.orgtcichemicals.com

Future research could explore:

Photoredox Catalysis: Designing catalytic cycles where the excited triplet state of the benzophenone moiety initiates redox reactions. tcichemicals.com This could be applied to C-H functionalization or cross-coupling reactions. acs.org

Dual Catalysis: Developing systems where the photoexcited benzophenone core and the hydroxyethyl group work in concert. For instance, the hydroxyl group could act as a directing group or a proton shuttle in a reaction initiated by the photoexcited ketone.

Coordination Chemistry: Using the hydroxyl and carbonyl groups as a bidentate ligand to coordinate with metal centers, creating novel catalysts for various organic transformations. The electronic properties of the benzophenone substituent could influence the reactivity of the coordinated metal. researchgate.net

Catalytic Approach Key Functional Moiety Potential Application
Hydrogen Atom Transfer (HAT) PhotocatalysisBenzophenone CoreC(sp3)-H Arylation/Alkylation. tcichemicals.com
Directed C-H FunctionalizationHydroxyethyl GroupSite-selective modification of the aromatic rings.
Bimetallic CatalysisHydroxyl and Carbonyl GroupsCooperative catalysis for bond formation. researchgate.net

Integration of Computational and Experimental Approaches for Rational Design of New Derivatives

A synergistic approach combining computational modeling and experimental validation will be instrumental in accelerating the design and discovery of new derivatives of this compound with tailored properties. scialert.net

This integrated strategy should involve:

DFT Calculations: Using Density Functional Theory (DFT) to predict the geometric and electronic properties of the ground and excited states of the molecule and its derivatives. researchgate.netscialert.net This can provide insights into UV-Vis absorption spectra, redox potentials, and reaction mechanisms. researchgate.net

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features of derivatives with their observed biological activity or photochemical reactivity. scielo.br This can guide the synthesis of more potent or efficient compounds.

Molecular Docking: In medicinal chemistry applications, using molecular docking to predict the binding modes and affinities of derivatives with specific biological targets, such as enzymes or receptors. scielo.br

Experimental Synthesis and Validation: Synthesizing the most promising candidates identified through computational screening and experimentally verifying their properties and activities. scialert.netscielo.br

Investigation of Bioactivity and Structure-Activity Relationships in Medicinal Chemistry Applications

The benzophenone scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netnih.gov A systematic investigation into the bioactivity of this compound and its derivatives is a promising avenue for future research.

Key research directions include:

Screening for Biological Activity: Evaluating the compound and its rationally designed derivatives against a wide range of biological targets, such as protein kinases, tubulin, and various enzymes implicated in disease. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the substitution pattern on the aromatic rings and altering the side chain. researchgate.netnih.gov This will help to elucidate the relationship between chemical structure and biological activity. For example, the position and nature of substituents on the phenyl rings can dramatically influence potency. univie.ac.at

Chiral Pharmacology: Separately evaluating the biological activities of the (R)- and (S)-enantiomers to determine if there is a stereochemical preference for interaction with biological targets, which is a common phenomenon in drug action. nih.gov

Mechanism of Action Studies: For any identified bioactive compounds, conducting in-depth studies to unravel their molecular mechanism of action.

Potential Biological Target Relevant Therapeutic Area Key Structural Feature for SAR
Tubulin PolymerizationAnticancer. rsc.orgSubstituents on both phenyl rings.
Cyclooxygenase (COX) EnzymesAnti-inflammatory. mdpi.comHybridization with other pharmacophores (e.g., thiazole).
Protein Kinases (e.g., p38α MAP kinase)Anticancer, Anti-inflammatory. nih.govAmine substitutions on the benzophenone core.
Endocrine ReceptorsEndocrine Disorders. nih.govdntb.gov.uaHydroxyl group patterns.

By systematically pursuing these future research directions, the scientific community can fully explore the potential of this compound, transforming this single molecule into a versatile platform for innovation in chemistry and medicine.

Q & A

Q. What are the recommended synthetic routes for 3-(1-Hydroxyethyl)benzophenone, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound (CAS 67173-18-6) typically involves Friedel-Crafts acylation or hydroxylation of precursor benzophenone derivatives. For example, analogous compounds like 3'-Hydroxyacetophenone (CAS 121-71-1) are synthesized via Claisen-Schmidt condensation under acidic conditions . Optimization strategies include:

  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency.
  • Temperature control : Maintain reflux conditions (e.g., 80–100°C in ethanol) to stabilize intermediates .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. How can researchers characterize this compound and distinguish it from structural analogs?

Methodological Answer: Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : Compare chemical shifts for the hydroxyethyl group (δ ~1.4–1.6 ppm for CH₃, δ ~4.2–4.5 ppm for CH-OH in ¹H NMR) and benzophenone carbonyl (δ ~195–205 ppm in ¹³C NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ = 243.12 g/mol for C₁₅H₁₄O₂).
  • Infrared (IR) Spectroscopy : Identify O-H stretching (~3200–3500 cm⁻¹) and ketone C=O stretching (~1660–1680 cm⁻¹) .

Q. What are common impurities in this compound synthesis, and how can they be quantified?

Methodological Answer: Common impurities include:

  • 3-Methylbenzophenone : Formed via incomplete hydroxylation or side-chain degradation.
  • 3-(1-Methoxyethyl)benzophenone : Resulting from unintended methylation during purification .
    Quantification methods:
  • HPLC-DAD : Use a C18 column with acetonitrile/water gradients (70:30 to 90:10) and UV detection at 254 nm .
  • LC-MS/MS : Monitor specific ion transitions (e.g., m/z 243 → 105 for the parent compound) .

Advanced Research Questions

Q. How does the hydroxyethyl substituent influence the photostability and reactivity of benzophenone derivatives?

Methodological Answer: The hydroxyethyl group introduces steric hindrance and hydrogen-bonding capacity, altering photochemical behavior:

  • UV-Vis Spectroscopy : Compare λmax shifts (e.g., 280–290 nm for unsubstituted benzophenone vs. 265–275 nm for hydroxyethyl derivatives) .
  • Photodegradation Studies : Expose samples to UV light (λ = 254 nm) and track decay kinetics via HPLC. Hydroxyethyl derivatives exhibit slower degradation due to radical scavenging by the hydroxyl group .

Q. What experimental designs are suitable for studying the biological activity of this compound in cancer cell lines?

Methodological Answer:

  • In vitro cytotoxicity assays : Use MTT or Annexin V/PI staining in HeLa or MCF-7 cells. Dose-response curves (1–100 µM) reveal IC50 values .
  • Mechanistic studies : Combine with kinase inhibitors (e.g., staurosporine) to assess apoptotic pathway activation via Western blotting (e.g., caspase-3 cleavage) .
  • Control experiments : Compare with structurally related compounds (e.g., 3-Methylbenzophenone) to isolate hydroxyethyl-specific effects .

Q. How can researchers resolve contradictions in reported dimerization kinetics of α-substituted benzophenone derivatives?

Methodological Answer: Discrepancies arise from solvent polarity and substituent effects:

  • Kinetic Studies : Use stopped-flow UV spectroscopy to monitor dimerization rates in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies of hydroxyethyl vs. methyl-substituted intermediates .
  • Isolation of Intermediates : Trap reactive o-quinodimethanes using trimethylsilyl groups and characterize via X-ray crystallography .

Q. What advanced chromatographic methods are recommended for separating enantiomers or diastereomers of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IC column with n-hexane/isopropanol (85:15) and 0.1% trifluoroacetic acid. Retention times differ by 2–3 minutes for enantiomers .
  • Supercritical Fluid Chromatography (SFC) : Employ CO₂/methanol mobile phases for faster separations and higher resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.